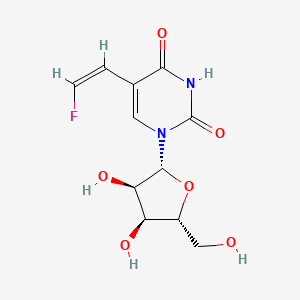
2-Hydroxy-2-phosphonooxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-phosphonooxyacetic acid is a chemical compound with the molecular formula C2H5O6P. It is a deep umber-colored liquid that is soluble in water, ethanol, and ether. This compound is widely used as a scale and corrosion inhibitor in various industrial applications, such as steel, petrochemical, electric power, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 2-Hydroxy-2-phosphonooxyacetic acid:
Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.
Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C for several hours.
Method Three: The di-sodium salt of phosphonoformaldehyde is synthesized by reacting dimethoxymethanephosphonic acid and sodium hydroxide solution at 80°C-90°C for 1-3 hours.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-phosphonooxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphinic acid derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Various substituted phosphonooxyacetic acid derivatives
Applications De Recherche Scientifique
2-Hydroxy-2-phosphonooxyacetic acid has a wide range of applications in scientific research:
Mécanisme D'action
2-Hydroxy-2-phosphonooxyacetic acid exerts its effects primarily through its ability to chelate metal ions and inhibit corrosion. It forms a protective film on metal surfaces, preventing oxidation and scale formation. The compound’s molecular targets include metal ions such as calcium and zinc, which it binds to form stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxyethylidene diphosphonic acid (HEDP): Another phosphonate compound used as a scale and corrosion inhibitor.
Ethylenediaminetetra(methylenephosphonic acid) (EDTMP): A phosphonate compound with similar applications in water treatment.
Uniqueness
2-Hydroxy-2-phosphonooxyacetic acid is unique due to its remarkable chemical stability, resistance to hydrolysis, and degradation by acids and alkalis. It also has a lower phosphorus content compared to other phosphonate compounds, making it more environmentally friendly .
Propriétés
Formule moléculaire |
C2H5O7P |
|---|---|
Poids moléculaire |
172.03 g/mol |
Nom IUPAC |
2-hydroxy-2-phosphonooxyacetic acid |
InChI |
InChI=1S/C2H5O7P/c3-1(4)2(5)9-10(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) |
Clé InChI |
LKRBNXOIYJHWIG-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)



![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)


![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)


![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)

